molecular formula C16H16N4O2S B2458897 N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226439-90-2

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2458897
CAS No.: 1226439-90-2
M. Wt: 328.39
InChI Key: BTCPFZIPBBJMKK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyridine ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-4-5-17-14(7-11)20-16-19-12(10-23-16)8-15(21)18-9-13-3-2-6-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCPFZIPBBJMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

    Attachment of the pyridine ring: Using a nucleophilic substitution reaction where the thiazole intermediate reacts with 4-methylpyridine.

    Formation of the furan ring: Through a cyclization reaction involving a suitable precursor.

    Final coupling: The furan and thiazole-pyridine intermediates are coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Using electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Discovery: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Diagnostics: Use in imaging and diagnostic assays.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide analogs: Compounds with slight modifications in the furan, thiazole, or pyridine rings.

    Other thiazole-containing compounds: Such as thiazole-based antibiotics or antifungal agents.

    Other furan-containing compounds: Such as furan-based natural products or synthetic derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that combines structural features of furan, thiazole, and pyridine. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry. This article reviews existing literature on its biological activity, including antibacterial and antifungal properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name N(furan2ylmethyl)2[2[(4methylpyridin2yl)amino]1,3thiazol4yl]acetamide\text{IUPAC Name }N-(furan-2-ylmethyl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₂S
Molecular Weight324.38 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and furan rings have shown promising results against various bacterial and fungal strains.

  • Antibacterial Activity :
    • The compound has been tested against Gram-positive and Gram-negative bacteria. In particular, its derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against strains like Staphylococcus aureus and Escherichia coli .
    • Table 2: Antibacterial Activity Data
    Bacterial StrainMIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli8.33 - 156.47
    Pseudomonas aeruginosa13.40 - 137.43
  • Antifungal Activity :
    • The compound has also shown antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
    • Table 3: Antifungal Activity Data
    Fungal StrainMIC (µM)
    Candida albicans16.69 - 78.23
    Fusarium oxysporum56.74 - 222.31

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells, modulating their activity and leading to cell death or inhibition of growth . The presence of multiple functional groups in its structure may facilitate binding to various biological targets.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the furan, thiazole, or pyridine rings can significantly alter the biological activity of the compound. For example:

  • Substituents on the pyridine ring enhance antibacterial activity.
  • The presence of electron-donating groups increases the overall potency against specific bacterial strains .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a thiazole derivative with a similar structure exhibited a significant reduction in bacterial load in infected animal models.
  • Clinical Trials : Preliminary trials involving compounds with similar scaffolds reported favorable outcomes in treating infections resistant to conventional antibiotics.

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